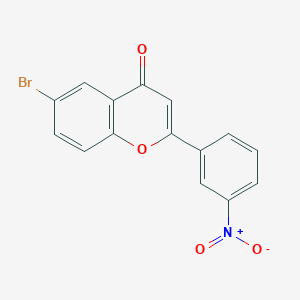

6-Bromo-3'-nitroflavone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-3’-nitroflavone is a synthetic flavonoid compound known for its high affinity for benzodiazepine receptors. It is a derivative of flavone, a class of compounds widely distributed in the plant kingdom and known for their significant pharmaceutical, biocidal, and antioxidant activities . This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in the management of neuropathic pain .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3’-nitroflavone typically involves the bromination and nitration of flavone derivatives. One common method includes the bromination of 3’-nitroflavone using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 6-position .

Industrial Production Methods: While specific industrial production methods for 6-Bromo-3’-nitroflavone are not extensively documented, the general approach involves large-scale bromination and nitration reactions. These processes are optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Bromo-3’-nitroflavone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and nitro groups can participate in nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Oxidation Reactions: The compound can undergo oxidation, particularly at the flavone core.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium carbonate in solvents such as methanol or ethanol.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

Substitution: Derivatives with different substituents replacing the bromine or nitro groups.

Reduction: Amino derivatives of the original compound.

Oxidation: Oxidized flavone derivatives with altered functional groups.

Applications De Recherche Scientifique

Chemistry: Used as a model compound in studying the reactivity of flavonoids and their derivatives.

Biology: Investigated for its interactions with benzodiazepine receptors and its effects on the central nervous system.

Industry: Utilized in the development of new pharmaceuticals and as a biochemical tool in proteomics research.

Mécanisme D'action

The primary mechanism of action of 6-Bromo-3’-nitroflavone involves its interaction with benzodiazepine receptors in the central nervous system. It acts as a partial agonist at these receptors, modulating the activity of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain. This modulation results in anxiolytic and anticonvulsant effects, making it a potential therapeutic agent for conditions like anxiety and epilepsy .

Comparaison Avec Des Composés Similaires

6-Chloro-3’-nitroflavone: Acts as an antagonist at benzodiazepine receptors.

6-Bromoflavone: Functions as a full agonist at benzodiazepine receptors.

Comparison: 6-Bromo-3’-nitroflavone is unique due to its partial agonist activity at benzodiazepine receptors, which distinguishes it from other similar compounds like 6-Chloro-3’-nitroflavone (antagonist) and 6-Bromoflavone (full agonist). This partial agonist activity allows for a more balanced modulation of GABAergic activity, potentially reducing the risk of side effects associated with full agonists .

Activité Biologique

6-Bromo-3'-nitroflavone is a synthetic flavonoid that has garnered attention for its significant biological activities, particularly its interaction with the central nervous system (CNS) and potential applications in cancer treatment. This article delves into its pharmacological properties, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C15H8BrNO4. Its structure includes a bromine atom and a nitro group, which are crucial for its biological activity. The compound selectively interacts with benzodiazepine receptors, specifically the GABA(A) receptor's benzodiazepine binding site, demonstrating a high binding affinity with inhibition constants (Ki) ranging from 10 to 50 nM in various brain regions .

Target of Action

The primary target of this compound is the benzodiazepine receptor within the GABAergic system. It acts as a partial agonist , modulating receptor activity and influencing neurotransmission.

Biochemical Pathways

Upon binding to the benzodiazepine receptor, this compound enhances GABA-stimulated chloride ion influx, although this effect is less pronounced than that of diazepam. This modulation leads to anxiolytic-like effects, which have been confirmed in various animal models .

Anxiolytic Effects

Research indicates that this compound exhibits anxiolytic-like effects when administered intraperitoneally in mice at doses ranging from 0.01 to 0.3 mg/kg. These effects were evaluated using the elevated plus-maze test, where the compound significantly increased the time spent in open arms compared to control groups .

Anticonvulsant Properties

In addition to its anxiolytic effects, this compound has shown mild anticonvulsant activity at doses as low as 0.1 mg/kg. However, it does not produce significant myorelaxant effects or anterograde amnesia at therapeutic doses, distinguishing it from traditional benzodiazepines .

Cytotoxicity and Cancer Research

Recent studies have explored the potential of this compound as a DNA methyltransferase (DNMT) inhibitor , suggesting its role in epigenetic regulation. In vitro assays demonstrated that halogenated flavanones, including this compound, can inhibit DNMT activity with low cytotoxicity, making them promising candidates for anticancer therapies .

Case Studies and Experimental Findings

Dosage Effects and Administration Routes

The efficacy of this compound varies with dosage:

Propriétés

IUPAC Name |

6-bromo-2-(3-nitrophenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrNO4/c16-10-4-5-14-12(7-10)13(18)8-15(21-14)9-2-1-3-11(6-9)17(19)20/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHSQMSRIWZULE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)C3=C(O2)C=CC(=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 6-Bromo-3′-nitroflavone interact with its target and what are the downstream effects?

A1: 6-Bromo-3′-nitroflavone acts as a high-affinity agonist for benzodiazepine receptors (BDZ-Rs) in the brain [, , ]. While the exact downstream effects are not fully elucidated in the provided research, binding to BDZ-Rs is known to enhance the effects of the inhibitory neurotransmitter GABA, leading to anxiolytic and sedative effects. Research indicates that 6-Bromo-3′-nitroflavone recognizes two distinct populations of cerebral cortical binding sites, suggesting potential for nuanced pharmacological activity [, ].

Q2: What is known about the Structure-Activity Relationship (SAR) of 6-Bromo-3′-nitroflavone?

A2: While specific SAR studies for 6-Bromo-3′-nitroflavone are not detailed in the provided research, the paper highlights the impact of modifications on the flavone core structure []. For instance, substitutions with halogens or nitro groups influence binding affinity and pharmacological profiles. Chrysin and apigenin, naturally occurring flavonoids, show milder anxiolytic properties compared to 6-Bromo-3′-nitroflavone, suggesting the bromine and nitro group substitutions contribute to its enhanced potency []. Further research exploring systematic modifications is needed to fully elucidate the SAR of this compound.

Q3: What evidence exists for the in vivo activity and efficacy of 6-Bromo-3′-nitroflavone?

A3: Though specific in vivo data is not provided in the research excerpts, 6-Bromo-3′-nitroflavone is described as an active compound in vivo []. It demonstrates anxiolytic effects with a wider separation between anxiolytic and sedative doses compared to diazepam, suggesting a potentially improved pharmacological selectivity []. Further in vivo studies would be necessary to fully characterize its efficacy, pharmacokinetics, and safety profile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.